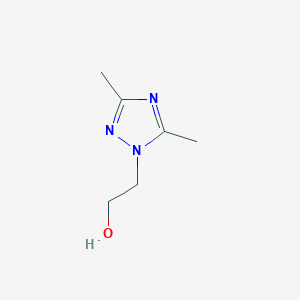
2-Aminoethyl 2,3,4,6-tetra-o-acetyl-alpha-d-mannopyranoside hcl
Vue d'ensemble
Description
2-Aminoethyl 2,3,4,6-tetra-o-acetyl-alpha-d-mannopyranoside hcl is a highly potent compound that showcases remarkable therapeutic potential in the biomedical realm . It is frequently harnessed for drug innovation and is used in the battle against an array of ailments like cancer, microbial infections, and inflammatory disorders .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the preparation of the triflate precursor, 1,3,4,6-tetra-O-acetyl-beta-D-mannopyranose, was synthesized starting from D-mannose via several steps including per-O-acetylation with Ac2O-I2, formation of acetobromomannose with 30% HBr in AcOH, 1,2-orthoester formation with EtOH-2,4,6-collidine, and hydrolysis of the 1,2-orthoester with 1M aqueous HCl .Molecular Structure Analysis
The molecular formula of the compound is C16H25NO10·HCl . The InChI and SMILES strings provide a textual representation of the compound’s structure .Chemical Reactions Analysis
The compound is often used to generate multivalent displays of glycosides by grafting the azido derivative to alkyne-modified scaffolds by means of Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . Also, the removal of O-protecting groups, substitution of acetyl group for N-trichloroacetyl group, and reduction of the aglycone azide group resulted in the target 2-aminoethyl globo-tri-, -tetra-, and -pentasaccharide, respectively .Physical And Chemical Properties Analysis
The compound appears as a white thick syrup to amorphous solid . It is soluble in DCM, DMF, DMSO, EtOAc, MeOH . The molecular weight of the compound is 427.83 .Applications De Recherche Scientifique
Therapeutic Agent Development
2-Aminoethyl 2,3,4,6-tetra-o-acetyl-alpha-d-mannopyranoside HCl: is a potent compound with significant therapeutic potential. It’s frequently used in drug innovation, particularly in the development of treatments for a variety of diseases, including cancer, microbial infections, and inflammatory disorders . Its molecular structure allows for the creation of novel pharmaceuticals that can interact specifically with biological targets, potentially leading to more effective and targeted therapies.
Glycosylation Studies
This compound plays a crucial role in glycosylation studies. Glycosylation is a form of covalent modification that can significantly alter the function of proteins and other molecules. Researchers use this compound to study the effects of glycosylation on different biological molecules, which is essential for understanding diseases that involve glycoproteins .
Mannose Receptor Targeting
The compound’s structure includes a mannose moiety, making it relevant for targeting mannose receptors in various biological research applications. These receptors are involved in many physiological processes, including immune response modulation and pathogen recognition. By targeting mannose receptors, scientists can develop new strategies for treating autoimmune diseases and infections .
Bioconjugation Techniques
Bioconjugation involves attaching two molecules together, which is often used in the development of diagnostic tools and drugs2-Aminoethyl 2,3,4,6-tetra-o-acetyl-alpha-d-mannopyranoside HCl provides a reactive aminoethyl group that can be used for conjugation with other molecules, such as biotin or fluorescent tags, facilitating the creation of targeted diagnostic agents .
Synthetic Chemistry
In synthetic chemistry, this compound is used as a building block for the synthesis of complex molecules. Its acetyl-protected mannose structure is a versatile starting material for the construction of various glycoconjugates, which are important in the development of vaccines and therapeutics .
Research on Cell Adhesion
The mannopyranoside component of this compound is useful in studying cell adhesion processes. Cell adhesion is critical in many biological processes, including tissue formation, immune response, and metastasis. By manipulating the glycosylation patterns on cell surfaces, researchers can gain insights into the mechanisms of cell adhesion and develop new treatments for related disorders .
Orientations Futures
The compound showcases remarkable therapeutic potential and is frequently harnessed for drug innovation . It spearheads the battle against an array of ailments like cancer, microbial infections, and inflammatory disorders . Therefore, it is expected to continue to be a subject of interest in the biomedical realm.
Propriétés
IUPAC Name |
[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-aminoethoxy)oxan-2-yl]methyl acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO10.ClH/c1-8(18)23-7-12-13(24-9(2)19)14(25-10(3)20)15(26-11(4)21)16(27-12)22-6-5-17;/h12-16H,5-7,17H2,1-4H3;1H/t12-,13-,14+,15+,16+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGIQCVPXFEYMV-LRIGPCFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCN)OC(=O)C)OC(=O)C)OC(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OCCN)OC(=O)C)OC(=O)C)OC(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoethyl 2,3,4,6-tetra-o-acetyl-alpha-d-mannopyranoside hcl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]benzohydrazide](/img/structure/B1384682.png)





![(2R,4R)-1-[(2S)-5-[[Amino(nitramido)methylidene]amino]-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B1384689.png)


![1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B1384694.png)


![4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384700.png)
